Cas no 82522-70-1 (4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de)

4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de structure
82522-70-1 structure
Productnaam:4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de
CAS-nummer:82522-70-1
MF:C22H28N2O3
MW:368.469326019287
CID:987890
PubChem ID:54737

4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de Chemische en fysische eigenschappen

Naam en identificatie

    • 4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de
    • Modecainide
    • JU27887FWK
    • Benzamide, 4-hydroxy-3-methoxy-N-(2-(2-(1-methyl-2-piperidinyl)ethyl)phenyl)-, (+-)-
    • SCHEMBL120888
    • (+-)-2'-(2-(1-Methyl-2-piperidyl)ethyl)vanillanilide
    • BMY-40327
    • 81329-71-7
    • BMY 40327;MJ 14030
    • Modecainida [INN-Spanish]
    • MJ 14030
    • Modecainidum [INN-Latin]
    • 3-methoxy-O-desmethylencainide
    • Modecainidum
    • (+-)-4-Hydroxy-3-methoxy-N-(2-(2-(1-methyl-2-piperidinyl)ethyl)phenyl)benzamide
    • DTXSID20868609
    • NS00123080
    • Benzamide, 4-hydroxy-3-methoxy-N-(2-(2-(1-methyl-2-piperidinyl)ethyl)phenyl)-
    • MS-25916
    • 4-Hydroxy-3-methoxy-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide
    • Q27281703
    • UNII-JU27887FWK
    • D05065
    • Modecainide [USAN:INN]
    • 3-Methoxy-O-demethylencainide
    • BENZAMIDE, 4-HYDROXY-3-METHOXY-N-(2-(2-(1-METHYL-2-PIPERIDINYL)ETHYL)PHENYL)-, (+/-)-
    • Modecainide (USAN/INN)
    • MJ-14030
    • HY-101723
    • 4-hydroxy-3-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide
    • 4-hydroxy-3-methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide
    • BMY 40327
    • (+/-)-2'-(2-(1-Methyl-2-piperidyl)ethyl)vanillanilide
    • Modecainida
    • AKOS030549012
    • MODECAINIDE [USAN]
    • CS-6629
    • 82522-70-1
    • CHEMBL2106770
    • MODECAINIDE [INN]
    • G12745
    • CHEBI:230065
    • Inchi: InChI=1S/C22H28N2O3/c1-24-14-6-5-8-18(24)12-10-16-7-3-4-9-19(16)23-22(26)17-11-13-20(25)21(15-17)27-2/h3-4,7,9,11,13,15,18,25H,5-6,8,10,12,14H2,1-2H3,(H,23,26)
    • InChI-sleutel: LBYXPDAENJSHDD-UHFFFAOYSA-N
    • LACHT: CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)O)OC

Berekende eigenschappen

  • Exacte massa: 368.20999276g/mol
  • Monoisotopische massa: 368.20999276g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 6
  • Complexiteit: 473
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 61.8Ų
  • XLogP3: 3.9

Artikelen aanbevelen

Aanbevolen leveranciers
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd